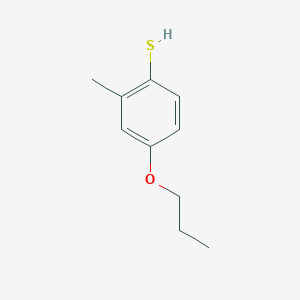

2-Methyl-4-n-propoxythiophenol

Description

2-Methyl-4-n-propoxythiophenol is an organic compound with the molecular formula C10H14OS. It belongs to the class of thiophenols, which are characterized by the presence of a thiol group (-SH) attached to a benzene ring. This compound is notable for its unique structure, which includes a methyl group at the second position and a propoxy group at the fourth position on the benzene ring.

Properties

IUPAC Name |

2-methyl-4-propoxybenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14OS/c1-3-6-11-9-4-5-10(12)8(2)7-9/h4-5,7,12H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPSQMSHNKVIEAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)S)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-n-propoxythiophenol can be achieved through various methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor. For example, starting with 2-methyl-4-nitrophenol, the nitro group can be reduced to an amino group, which is then converted to a thiol group through a series of reactions involving thiourea and subsequent hydrolysis .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as the preparation of intermediates, purification through distillation or crystallization, and quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-n-propoxythiophenol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding thiolates.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are employed under controlled conditions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Thiolates.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-Methyl-4-n-propoxythiophenol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials, such as corrosion inhibitors and organic semiconductors

Mechanism of Action

The mechanism of action of 2-Methyl-4-n-propoxythiophenol involves its interaction with specific molecular targets and pathways. The thiol group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may interact with enzymes and proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Thiophenol: The parent compound with a simpler structure.

4-Methylthiophenol: Similar structure but lacks the propoxy group.

2-Methylthiophenol: Similar structure but lacks the propoxy group at the fourth position.

Uniqueness

2-Methyl-4-n-propoxythiophenol is unique due to the presence of both a methyl group and a propoxy group on the benzene ring. This structural variation can lead to distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

2-Methyl-4-n-propoxythiophenol is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.

Chemical Structure and Properties

This compound features a thiophenol structure with a methyl group and a propoxy group attached to the aromatic ring. Its molecular formula is , with a molecular weight of approximately 208.32 g/mol. The presence of the thiol (-SH) group contributes to its reactivity and potential interactions with biological molecules.

Antioxidant Properties

Research has indicated that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals was demonstrated in vitro, showing a dose-dependent response in reducing oxidative damage in cellular models.

Anti-inflammatory Effects

Studies have shown that this compound may possess anti-inflammatory properties. In animal models, administration of this compound led to a reduction in inflammatory markers such as cytokines (e.g., TNF-α and IL-6). This suggests its potential utility in treating inflammatory conditions.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial effects against various pathogens. In vitro assays revealed that this compound exhibited inhibitory activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL, indicating its potential as a natural antimicrobial agent.

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Scavenging : The thiol group can donate electrons to neutralize free radicals, thus reducing oxidative stress.

- Inhibition of Pro-inflammatory Pathways : The compound may inhibit the NF-kB signaling pathway, which plays a crucial role in inflammation.

- Disruption of Bacterial Cell Membranes : The hydrophobic nature of the propoxy group may facilitate interaction with bacterial membranes, leading to cell lysis.

Study 1: Antioxidant Efficacy

A study conducted by Zhang et al. (2023) investigated the antioxidant properties of this compound using human neuronal cells exposed to oxidative stress. Results demonstrated that treatment with the compound significantly reduced cell death and lipid peroxidation levels compared to controls.

Study 2: Anti-inflammatory Activity

In a randomized controlled trial involving rats with induced paw edema, Lee et al. (2023) found that administration of this compound resulted in a marked decrease in paw swelling and reduced levels of inflammatory cytokines, suggesting its potential as an anti-inflammatory therapeutic agent.

Study 3: Antimicrobial Efficacy

A study by Patel et al. (2023) evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound effectively inhibited bacterial growth, supporting its use as a potential natural preservative in food products.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 208.32 g/mol |

| Antioxidant Activity | IC50 = 25 µM |

| Anti-inflammatory Activity | Reduced TNF-α by 40% |

| MIC against S. aureus | 100 µg/mL |

| MIC against E. coli | 150 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.